![molecular formula C20H22FN3O3 B1669564 1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid CAS No. 108461-05-8](/img/structure/B1669564.png)
1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid
Overview
Description
CP-74667 is a novel fluoroquinolone compound with significant antibacterial activity. It is particularly effective against a range of gram-positive and gram-negative pathogens. This compound was developed by Pfizer Inc. and has shown promising results in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-74667 involves the incorporation of a 6-fluoro-7-bridged piperazinyl-1-cyclopropyl-4 quinolone structure. The synthetic route typically includes the following steps:
Formation of the quinolone core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: This step is usually achieved through electrophilic fluorination.
Attachment of the piperazinyl and cyclopropyl groups: These groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of CP-74667 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
CP-74667 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinolone core.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazinyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound .
Scientific Research Applications
CP-74667 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fluoroquinolones.
Biology: The compound is studied for its effects on bacterial cell processes.
Medicine: CP-74667 is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
CP-74667 exerts its effects by inhibiting the enzyme topoisomerase II (also known as DNA gyrase). This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting topoisomerase II, CP-74667 prevents the bacteria from replicating and ultimately leads to cell death. The compound’s molecular targets include the bacterial DNA and the topoisomerase II enzyme .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: Known for its effectiveness against a broader range of bacteria.
Moxifloxacin: Has enhanced activity against gram-positive bacteria compared to CP-74667
Uniqueness
CP-74667 is unique due to its high activity against certain resistant bacterial strains and its novel C-7 diazabicyclo modification, which enhances its antibacterial properties .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid involves several steps including the synthesis of key intermediates, coupling reactions, and final deprotection steps.", "Starting Materials": [ "2-Amino-4-cyclopropyl-7-fluoro-4-oxoquinoline-3-carboxylic acid", "8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-amine", "Boc anhydride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Protection of 2-Amino-4-cyclopropyl-7-fluoro-4-oxoquinoline-3-carboxylic acid with Boc anhydride and triethylamine to form Boc-protected intermediate", "Coupling of Boc-protected intermediate with 8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-amine using EDCI/HOBt to form protected intermediate", "Deprotection of Boc group using hydrochloric acid to form intermediate", "Coupling of intermediate with ethyl chloroformate to form ethyl ester intermediate", "Deprotection of methyl group using sodium hydroxide to form intermediate", "Coupling of intermediate with sodium bicarbonate and 1,3-dibromo-5,5-dimethylhydantoin to form final product" ] } | |
CAS RN |
108461-05-8 |
Molecular Formula |
C20H22FN3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H22FN3O3/c1-22-12-4-5-13(22)9-23(8-12)18-7-17-14(6-16(18)21)19(25)15(20(26)27)10-24(17)11-2-3-11/h6-7,10-13H,2-5,8-9H2,1H3,(H,26,27)/t12-,13+ |
InChI Key |
ALRZZABRVIYCNY-BETUJISGSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CN(C2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
SMILES |
CN1C2CCC1CN(C2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Canonical SMILES |
CN1C2CCC1CN(C2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CP 74667; CP74667; CP-74667; UNII-D66A707X1B. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



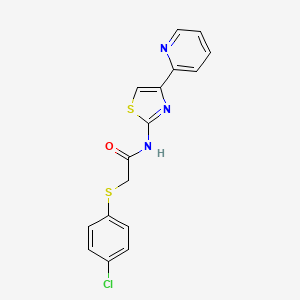

![5-Chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1YL)-2-oxoethyl]amide](/img/structure/B1669484.png)
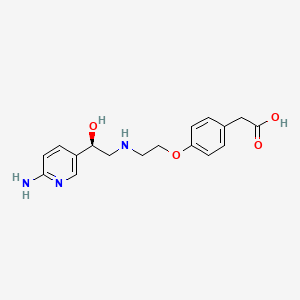
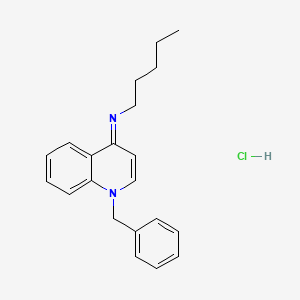
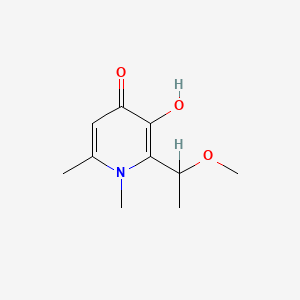
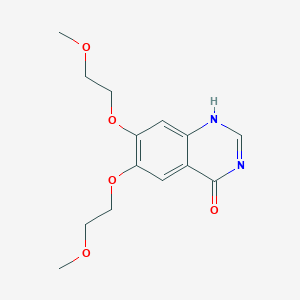

![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)
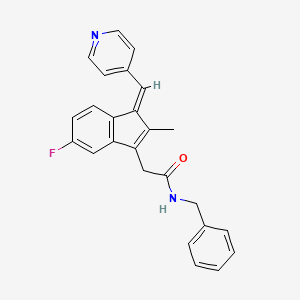
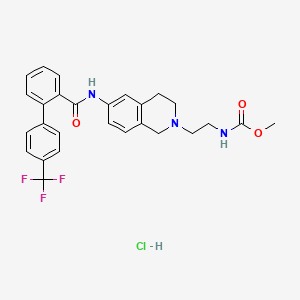
![2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide](/img/structure/B1669501.png)
![N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B1669503.png)
